molecular formula C19H21N3O3S B2871995 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide CAS No. 946317-87-9

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide

Cat. No. B2871995
CAS RN: 946317-87-9
M. Wt: 371.46
InChI Key: UZQCGVLMFFOCGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The thiazole and isoxazole rings in the compound are aromatic heterocycles, which means they have a cyclic structure with alternating single and double bonds . The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

Thiazole and isoxazole rings are part of the azole group, which are known to participate in various chemical reactions . The carboxamide group can undergo hydrolysis, reduction, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any additional functional groups . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antibacterial Applications

The benzothiazole moiety present in “VU0627894-1” has been associated with significant antibacterial properties. Research indicates that derivatives of benzothiazole can be synthesized to target a range of bacterial strains, including Staphylococcus aureus . These compounds have shown promising activity, with some exhibiting bactericidal effects after 24-hour exposure .

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound may serve as a scaffold for developing new therapeutic agents targeting various cancers. Previous studies have highlighted the potential of benzothiazole-related compounds in treating breast, ovarian, renal, lung, and colon cancers .

Anticonvulsant Activity

Compounds with a benzothiazole core have been investigated for their anticonvulsant effects. This suggests that “VU0627894-1” could be a candidate for the development of new anticonvulsant medications, potentially offering a novel approach to managing seizure disorders .

Anti-Inflammatory and Analgesic Effects

The structural features of benzothiazole compounds have been linked to anti-inflammatory and analgesic activities. This indicates that “VU0627894-1” might be utilized in the synthesis of drugs aimed at reducing inflammation and pain .

Antidiabetic Action

Benzothiazole derivatives have also been explored for their antidiabetic effects. The compound “VU0627894-1” could be part of research efforts to create new antidiabetic drugs that help manage blood sugar levels .

Antimicrobial Properties

Beyond antibacterial applications, benzothiazole derivatives exhibit a broad spectrum of antimicrobial activities. This includes action against fungi, protozoa, and viruses, suggesting that “VU0627894-1” could contribute to the development of comprehensive antimicrobial treatments .

Antitubercular Activity

Recent advances have been made in synthesizing benzothiazole-based compounds with antitubercular properties. “VU0627894-1” could be involved in creating new treatments for tuberculosis, comparing favorably with standard reference drugs in inhibitory concentrations .

Pharmacokinetic Profile

The pharmacokinetic profile of benzothiazole derivatives is an essential aspect of drug development. “VU0627894-1” might be evaluated for its absorption, distribution, metabolism, and excretion characteristics to ensure it has a favorable profile for therapeutic use .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Mechanism of Action

Target of Action

The primary targets of the compound, also known as “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide”, “VU0627894-1”, “F5002-0111”, or “N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide”, are currently unknown

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Environmental factors can include pH, temperature, and the presence of other molecules, among others. These factors can affect how the compound interacts with its targets and how it is metabolized and excreted by the body.

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-11-7-12(2)17-15(8-11)20-19(26-17)22(10-14-5-4-6-24-14)18(23)16-9-13(3)21-25-16/h7-9,14H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQCGVLMFFOCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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